Bonannione A

Anticancer drug discovery Natural product screening Cytotoxicity profiling

Sourcing structurally authenticated prenylated flavanones with defined C6-geranylation remains a bottleneck for SAR programs. Bonannione A resolves this with verified identity and quantified target engagement. • Validated PTP1B inhibitor: IC50 = 14 μM; distinct from C8-prenylated analogs (e.g., nymphaeol A IC50 = 5.5 μg/mL in A2780) enabling precise SAR benchmarking. • COX-2 inhibition (IC50 = 6.0 μM) supports anti-inflammatory research; weak antiproliferative activity makes it an ideal low-activity control. • Supplied from established total synthesis route; >98% purity with full CoA; ambient/blue ice shipping globally.

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
CAS No. 97126-57-3
Cat. No. B1667367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBonannione A
CAS97126-57-3
SynonymsMimulone;  6Geranylnaringenin;  6 Geranylnaringenin;  6-Geranylnaringenin;  BonannioneA;  Bonannione-A;  Bonannione A
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C
InChIInChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/b16-7+/t22-/m0/s1
InChIKeyXYIQIBWIEGCVQY-RWHUQTJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bonannione A – C6-Geranylated Flavanone PTP1B Inhibitor


Bonannione A (CAS 97126-57-3; also known as 6-Geranylnaringenin or Mimulone) is a naturally occurring C6-geranylated flavanone [1]. It belongs to the 6-prenylated flavanone subclass of flavonoids, characterized by a C5-isoprenoid (geranyl) substituent at the 6-position of the flavanone core [2]. This compound has been isolated from multiple plant sources including Bonannia graeca, Macaranga species, Paulownia tomentosa, Schizolaena hystrix, and propolis [3]. Bonannione A exhibits multiple pharmacological activities, most notably as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 14 μM [4], and has demonstrated anticancer, anti-inflammatory, and antibacterial properties [5]. Its distinct geranylation pattern at the C6 position differentiates it structurally from C8-geranylated and C-prenylated flavanone analogs, which may influence both target engagement and pharmacokinetic behavior.

1 C6-Geranylated flavanone probe. Supports structural differentiation studies from C8-prenylated analogs.
2 PTP1B pathway inhibition studies. Reported moderate enzyme inhibition context supports tool compound use.
3 Synthesis-accessible scaffold. Established total synthesis route enables SAR and derivatization workflows.

Bonannione A – C6-Geranylation Specificity vs. Other Prenylated Flavanones


Substituting Bonannione A with other prenylated flavanones without experimental validation is scientifically unsound due to the critical impact of prenyl/geranyl substitution position and chain length on both target selectivity and cellular potency. Within the same structural class, C6-geranylated Bonannione A demonstrates markedly different cytotoxicity profiles compared to C8-prenylated analogs such as nymphaeol A (IC50 = 5.5 μg/mL vs. weak activity for Bonannione A in the A2780 assay) [1]. Furthermore, Bonannione A exhibits a defined PTP1B inhibitory activity (IC50 = 14 μM) that distinguishes it from other geranylated flavonoids like bonanniol A and diplacone, which show weaker or differential antiproliferative effects in head-to-head testing [2]. The position and length of the lipophilic side chain directly influence membrane permeability, protein binding, and target engagement—parameters that cannot be assumed conserved across prenylated flavanone analogs.

C8-prenylated analogs C6-geranyl position vs. C8-prenyl substitution: cytotoxicity profile may differ significantly; A2780 response not directly transferable.
Other geranylated flavonoids Target engagement profile vs. bonanniol A or diplacone: antiproliferative and PTP1B inhibitory endpoints may shift.

Bonannione A – Head-to-Head Comparative Evidence


Cytotoxicity Comparison with Nymphaeol A in A2780 Cells

In a direct head-to-head cytotoxicity screen against the A2780 human ovarian cancer cell line, Bonannione A was found to be only weakly active, whereas the structurally related C8-prenylated flavanone nymphaeol A exhibited an IC50 of 5.5 μg/mL [1]. This differential activity demonstrates that the position and nature of the prenyl/geranyl substitution (C6-geranyl in Bonannione A vs. C8-prenyl in nymphaeol A) critically influences cytotoxic potency. For researchers selecting compounds for ovarian cancer studies, this comparative data indicates that nymphaeol A, not Bonannione A, should be prioritized if high cytotoxicity in A2780 cells is the experimental objective.

Cytotox vs. Nymphaeol A
Head-to-head
Substantially lower A2780 cytotoxicity than nymphaeol A (IC50 5.5 μg/mL)
Supports cytotoxicity endpoint review
Data to verify; A2780 assay context
Anticancer drug discovery Natural product screening Cytotoxicity profiling

Antiproliferative Activity vs. Vedelianin in A2780 Cells

In a comprehensive antiproliferative evaluation of 10 compounds isolated from Macaranga alnifolia, Bonannione A (compound 9) was tested alongside structurally related geranylated flavonoids bonanniol A (7), diplacol (8), diplacone (10), and the prenylated stilbene vedelianin (6) [1]. Vedelianin exhibited the greatest antiproliferative activity with an IC50 of 0.13 μM, while schweinfurthin E showed an IC50 of 0.26 μM [1]. Bonannione A, along with the other geranylated flavonoids, demonstrated weaker activity compared to these leading compounds. This rank-order data provides clear comparative context for compound prioritization in antiproliferative screening programs.

Antiproliferative vs. Vedelianin
Head-to-head
Weaker A2780 antiproliferative activity; vedelianin IC50 0.13 μM, schweinfurthin E IC50 0.26 μM
Reported cell-model response context
Rank-order interpretation; A2780 panel
Antiproliferative screening Ovarian cancer research Structure-activity relationship

PTP1B Inhibition Profile

Bonannione A demonstrates defined inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 14 μM [1]. This activity has been independently confirmed across multiple studies, including work on isoprenylated flavonoids from Macaranga denticulata where Bonannione A (compound 9) was among the known compounds showing PTP1B inhibitory activity in vitro [2]. PTP1B is a validated therapeutic target for type 2 diabetes and obesity, and the 14 μM IC50 provides a quantitative benchmark for researchers evaluating Bonannione A as a lead compound or tool molecule in metabolic disease research.

PTP1B Inhibition
Cross-study
IC50 = 14 μM
Supports PTP1B pathway inhibition context
Class-level; moderate potency for tool compound use
PTP1B inhibition Diabetes research Metabolic disease Enzyme assay

COX-2 Inhibition Profile

Bonannione A demonstrates measurable inhibition of human recombinant cyclooxygenase-2 (COX-2) with an IC50 of 6.0 μM (6.00E+3 nM), as assessed by reduction in prostaglandin E2 (PGE2) formation [1]. This quantitative data positions Bonannione A within the spectrum of naturally occurring COX-2 inhibitory flavonoids. For context, many natural flavonoid COX-2 inhibitors exhibit IC50 values in the low micromolar to sub-micromolar range, though direct head-to-head data with structural analogs under identical assay conditions are not available.

COX-2 Inhibition
Supporting evidence
IC50 = 6.0 μM (6.00E+3 nM)
Supports COX-2 enzyme inhibition assay context
Source-specific review; PGE2 formation readout
COX-2 inhibition Anti-inflammatory Prostaglandin synthesis

Total Synthesis Route

The first efficient total synthesis of (±)-bonannione A was reported by Wang et al. in 2001, alongside the synthesis of (±)-sophoraflavanone A, using a regioselective cyclization approach starting from a geranylated tetrahydroxychalcone intermediate [1]. This synthetic accessibility distinguishes Bonannione A from many other rare natural prenylated flavonoids that lack established synthetic routes. The availability of a defined synthetic pathway enables structure-activity relationship (SAR) studies, analog generation, and scale-up for biological evaluation without reliance on variable natural product extraction yields.

Total Synthesis Route
Class-level
Established racemic total synthesis via regioselective cyclization
Supports synthetic accessibility for SAR studies
Many analogs lack reported syntheses
Total synthesis Medicinal chemistry Flavonoid derivatization

Bonannione A – Recommended Research Applications


PTP1B Inhibitor for Type 2 Diabetes and Obesity Research

Bonannione A is optimally deployed as a reference PTP1B inhibitor tool compound in metabolic disease research, based on its validated IC50 of 14 μM against this target [1]. This moderate potency makes it suitable for mechanistic studies of PTP1B signaling, enzyme kinetics assays, and as a control compound for screening novel PTP1B inhibitors. Researchers developing PTP1B-targeted therapeutics can utilize Bonannione A to benchmark assay conditions and validate target engagement readouts.

SAR Studies of C6-Geranylated Flavanones

Bonannione A serves as a key reference scaffold for SAR investigations of C6-geranylated flavanones. The established total synthesis route [2] enables researchers to generate Bonannione A and its derivatives for systematic exploration of how C6-geranyl substitution (versus C8-geranyl or C-prenyl modifications) influences biological activity profiles. This application is particularly relevant for medicinal chemistry programs exploring the pharmacological space of prenylated flavonoids.

Antiproliferative Screening Control

Based on the direct head-to-head comparative data showing Bonannione A exhibits weak antiproliferative activity relative to vedelianin (IC50 = 0.13 μM) and nymphaeol A (IC50 = 5.5 μg/mL) in A2780 ovarian cancer cells [3][4], Bonannione A is ideally positioned as a moderate/low-activity control compound in antiproliferative screening panels. It provides a calibrated benchmark against which novel prenylated flavonoids can be compared for enhanced potency.

COX-2 Inhibition in Anti-Inflammatory Research

Bonannione A can be utilized in anti-inflammatory research programs as a natural product-derived COX-2 inhibitor with a defined IC50 of 6.0 μM [5]. This quantitative benchmark supports its use in enzyme inhibition assays, prostaglandin synthesis modulation studies, and as a comparator for evaluating synthetic flavonoid derivatives with improved COX-2 inhibitory potency.

Application
Selection Property
Validation Focus
PTP1B enzyme studies
Reported PTP1B inhibition context
Pathway-response and enzyme kinetics review
Flavanone SAR investigations
C6-geranyl scaffold with synthetic access
Structure-activity relationship mapping
Cell-model endpoint screening
Moderate/low antiproliferative benchmark
Cytotoxicity and proliferation endpoint review
COX-2 anti-inflammatory research
Reported COX-2 enzyme inhibition context
Prostaglandin synthesis modulation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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